

A Technical Guide to Quantum Chemical Calculations for Oxazole-2-carbaldehyde

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Compound of Interest

Compound Name: Oxazole-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of **Oxazole-2-carbaldehyde**. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.^{[1][2][3]} Understanding its fundamental characteristics through computational modeling is crucial for the rational design of novel therapeutics and functional materials.^{[1][4][5]} This document details the theoretical methodologies, presents key quantitative data, and illustrates computational workflows relevant to the study of this molecule.

Computational Methodologies: A Protocol for In Silico Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for predicting molecular properties with a favorable balance of accuracy and computational cost.^{[1][6][7]} The protocols employed in the study of oxazole derivatives typically involve geometry optimization, vibrational frequency analysis, and the calculation of various electronic properties.^{[1][8]}

Theoretical Framework: The most prevalent method for studying oxazole systems is DFT, utilizing functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines Hartree-

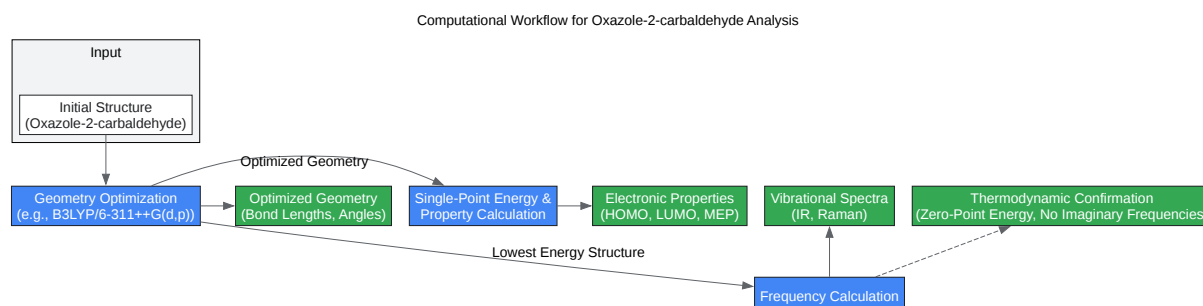
Fock exchange with DFT exchange-correlation.^{[1][6][8][9]} For higher accuracy, especially in reaction mechanism studies, other functionals such as M06-2X may be employed.^{[7][9]}

Basis Sets: The choice of basis set is critical for the accuracy of the calculation. Pople-style basis sets are commonly used, including:

- 6-31G(d): A split-valence basis set with polarization functions on heavy atoms, suitable for initial geometry optimizations.
- 6-31+G(d,p): Includes diffuse functions (+) for describing anions or weak interactions and polarization functions on hydrogen atoms (p).
- 6-311++G(d,p): A triple-split valence basis set with diffuse functions on all atoms, offering higher accuracy for electronic properties.^{[1][9]}

Software: Commercial and academic software packages such as Gaussian, HyperChem, and ORCA are frequently used to perform these calculations.^{[1][5]}

A typical workflow for the quantum chemical analysis of **Oxazole-2-carbaldehyde** is depicted below. The process begins with an initial molecular structure, which is then optimized to find the lowest energy conformation. A frequency calculation is subsequently performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict its vibrational spectra. Finally, various electronic properties are calculated from the optimized geometry.



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A typical workflow for quantum chemical analysis.

Structural Properties and Conformational Analysis

The oxazole ring is an aromatic, planar five-membered heterocycle.[3][6] For **Oxazole-2-carbaldehyde**, the primary conformational flexibility arises from the rotation of the aldehyde group around the C2-C(aldehyde) bond. Computational studies on related substituted oxazoles and benzoxazoles confirm the planarity of the core ring structure.[1][6] DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Geometrical Parameters for Oxazole Derivatives (Note: Data is based on calculations for related oxazole and benzoxazole structures as specific high-level calculations for **Oxazole-2-carbaldehyde** are not available in the cited literature. These values serve as a reliable estimation.)

Parameter	Description	Typical Value	Method (Molecule)	Reference
Bond Lengths (Å)				
O1-C2	Oxazole Ring	1.36 - 1.38 Å	B3LYP/6-31G** (Oxazole)	[6]
N3-C2	Oxazole Ring	1.30 - 1.32 Å	B3LYP/6-31G** (Oxazole)	[6]
C4-C5	Oxazole Ring	1.35 - 1.37 Å	B3LYP/6-31G** (Oxazole)	[6]
C=O	Carbaldehyde	~1.21 Å	B3LYP/6-311++G(d,p) (2-chloroquinoline-3-carboxaldehyde)	[8]
Bond Angles (°)				
O1-C2-N3	Oxazole Ring	~115°	B3LYP/6-31G** (Oxazole)	[6]
C2-N3-C4	Oxazole Ring	~104°	B3LYP/6-31G** (Oxazole)	[6]
O1-C5-C4	Oxazole Ring	~107°	B3LYP/6-31G** (Oxazole)	[6]
Dihedral Angles (°)				
O1-C2-C(ald)-O(ald)	Aldehyde Orientation	~0° or ~180°	Conformational Analysis	[10]

Vibrational Analysis

Vibrational spectroscopy, when combined with DFT calculations, is a powerful tool for structural characterization. Theoretical calculations provide harmonic frequencies that typically

overestimate experimental values due to the neglect of anharmonicity.[11] Therefore, calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.[8]

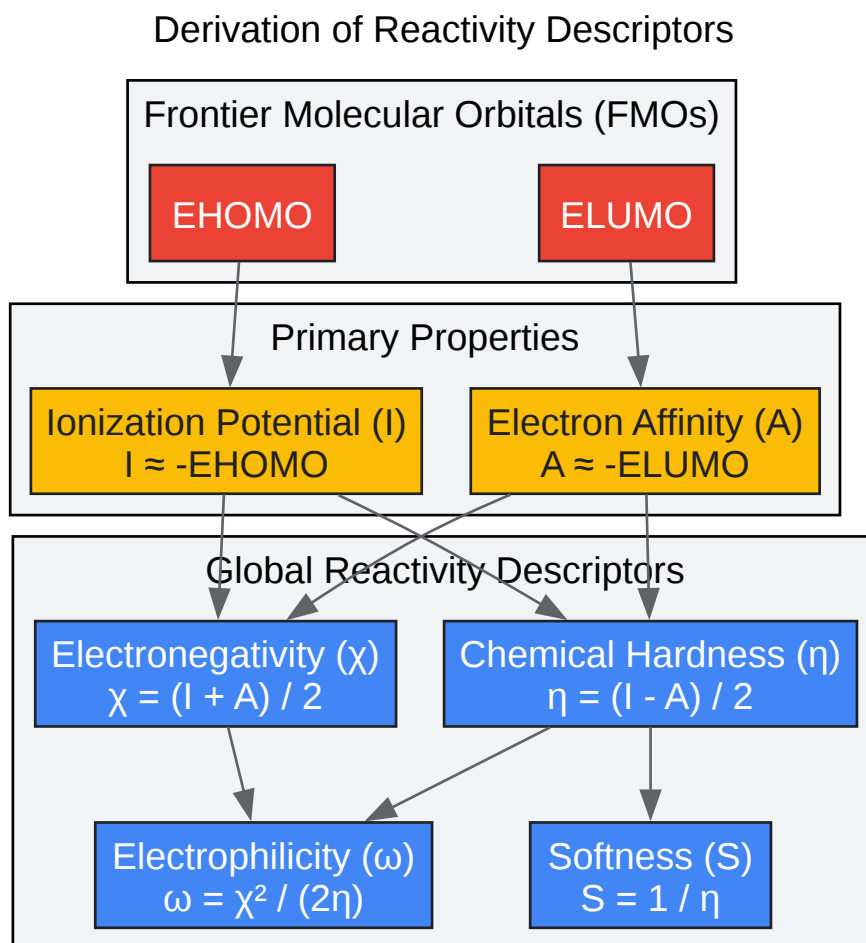
Table 2: Predicted Vibrational Frequencies and Assignments for **Oxazole-2-carbaldehyde** (Assignments are based on characteristic frequencies from studies on related carbaldehyde-substituted heterocycles.)

Frequency Range (cm ⁻¹) (Scaled)	Assignment
3100 - 3000	C-H stretching (aromatic)
2900 - 2800	C-H stretching (aldehyde)
1710 - 1680	C=O stretching (aldehyde)[12]
1620 - 1550	C=N and C=C stretching (oxazole ring)
1500 - 1300	Ring stretching and C-H in-plane bending
1250 - 1000	C-O stretching and ring breathing modes
Below 1000	C-H out-of-plane bending and ring deformation modes

Electronic Properties and Reactivity Descriptors

The electronic nature of **Oxazole-2-carbaldehyde** governs its reactivity and potential for intermolecular interactions, which is critical for drug development. Frontier Molecular Orbital (FMO) theory is central to this analysis, where the Highest Occupied Molecular Orbital (HOMO) acts as an electron donor and the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor.[1]

The HOMO-LUMO energy gap ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.[1][13] From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.



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Relationship between FMOs and reactivity descriptors.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. The red regions (negative potential) indicate sites prone to electrophilic attack (e.g., around the oxygen atoms), while blue regions (positive potential) indicate sites for nucleophilic attack.^[1]

Table 3: Calculated Electronic Properties and Reactivity Descriptors for Oxazole Derivatives

Property	Symbol	Value	Method (Molecule)	Reference
HOMO Energy	EHOMO	-9.53 eV	B3LYP/6-31G** (Oxazole)	[6]
LUMO Energy	ELUMO	-4.49 eV	B3LYP/6-31G** (Oxazole)	[6]
Energy Gap	ΔE	5.04 eV	B3LYP/6-31G** (Oxazole)	[6]
Dipole Moment	μ	1.58 D	HF/6-31G** (Oxazole)	[6]
Chemical Hardness	η	2.52 eV	B3LYP/6-31G** (Oxazole)	Derived from[6]
Electronegativity	χ	7.01 eV	B3LYP/6-31G** (Oxazole)	Derived from[6]
Electrophilicity Index	ω	9.75 eV	B3LYP/6-31G** (Oxazole)	Derived from[6]
Softness	S	0.198 eV ⁻¹	B3LYP/6-31G** (N-((1H-benzo[d]imidazol-2-yl)methyl) oxazol-2-amine)	Derived from[1]

Note: Values for reactivity descriptors are calculated from the reported HOMO/LUMO energies in the cited literature. The presence of the electron-withdrawing carbaldehyde group is expected to lower the HOMO and LUMO energies and affect the reactivity descriptors accordingly.

Conclusion

Quantum chemical calculations offer profound insights into the fundamental properties of **Oxazole-2-carbaldehyde**. Through the application of DFT, it is possible to obtain a detailed understanding of the molecule's geometry, vibrational modes, and electronic structure. The

data derived from these computational models, including optimized geometries, predicted spectra, and reactivity indices, provides a robust theoretical foundation for researchers in drug discovery and materials science. This in silico approach allows for the efficient screening of derivatives, the interpretation of experimental data, and the rational design of new molecules with desired biological activities or material properties, ultimately accelerating the development pipeline.

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